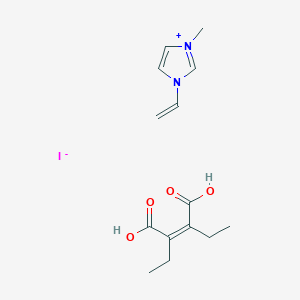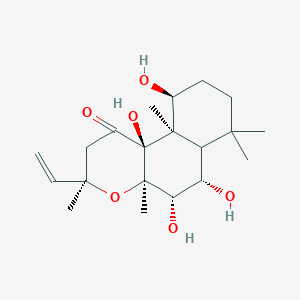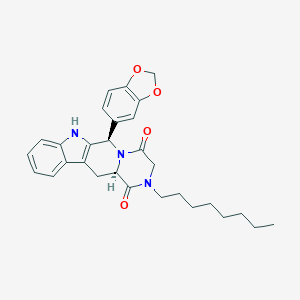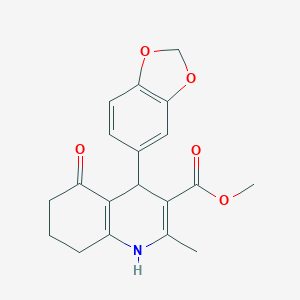
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-vinyl-3-methylimidazole-maleic acid diethyl ester copolymer typically involves the copolymerization of 1-vinyl-3-methylimidazole with maleic acid diethyl ester. This process can be carried out using radical polymerization techniques, often initiated by azobisisobutyronitrile (AIBN) or other radical initiators . The reaction conditions, such as temperature, solvent, and concentration, are carefully controlled to achieve the desired copolymer composition and molecular weight.
Industrial Production Methods
Industrial production of this copolymer may involve large-scale polymerization reactors where the monomers are continuously fed into the reactor, and the polymerization is carried out under controlled conditions. The resulting copolymer is then purified and processed into various forms, such as powders or films, depending on the intended application.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The copolymer can be reduced using suitable reducing agents.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the polymer backbone .
Applications De Recherche Scientifique
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which 1-vinyl-3-methylimidazole-maleic acid diethyl ester copolymer exerts its effects involves its interaction with biological membranes and other molecular targets. For example, it has been shown to increase passive ionic permeability in erythrocyte membranes modified by fatty acids . This effect is likely due to the copolymer’s ability to interact with and disrupt the lipid bilayer, leading to increased ion transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Vinylimidazole-maleic acid diethyl ester copolymer: Similar structure but lacks the methyl group on the imidazole ring.
Poly(1-vinylimidazole): Homopolymer of 1-vinylimidazole without the maleic acid diethyl ester component.
Uniqueness
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide is unique due to the presence of both the imidazole and maleic acid diethyl ester components, which confer distinct chemical and physical properties. This combination allows for specific interactions with biological membranes and other molecular targets, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
137587-42-9 |
|---|---|
Formule moléculaire |
C14H21IN2O4 |
Poids moléculaire |
408.23 g/mol |
Nom IUPAC |
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide |
InChI |
InChI=1S/C8H12O4.C6H9N2.HI/c1-3-5(7(9)10)6(4-2)8(11)12;1-3-8-5-4-7(2)6-8;/h3-4H2,1-2H3,(H,9,10)(H,11,12);3-6H,1H2,2H3;1H/q;+1;/p-1/b6-5-;; |
Clé InChI |
ODHADNYYZLWDLZ-XNOMRPDFSA-M |
SMILES |
CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
SMILES isomérique |
CC/C(=C(\CC)/C(=O)O)/C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
SMILES canonique |
CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
Synonymes |
1-VIMAE copolymer 1-vinyl-3-methylimidazole-maleic acid diethyl ester copolyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)

![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)










